molecular formula C24H22ClNO2 B2971647 5-((4-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-16-0

5-((4-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2971647
CAS RN: 850906-16-0
M. Wt: 391.9
InChI Key: GXMYZXUNKJIMKJ-UHFFFAOYSA-N
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Description

5-((4-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of isoquinolines and has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored various methods for synthesizing isoquinoline derivatives and their potential in chemical synthesis. For example, photochemical synthesis techniques have been used to create 1,2,3,4-tetrahydroisoquinolin-3-ones, highlighting the versatility and reactivity of these compounds under light-induced conditions (Ikeda et al., 1977). Similarly, studies on benzylisoquinoline derivatives have shown reactions with alkyllithium leading to various addition products, demonstrating the compounds' reactive nature and potential for further functionalization (Orito et al., 2000).

properties

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c1-17-5-7-18(8-6-17)15-26-14-13-21-22(24(26)27)3-2-4-23(21)28-16-19-9-11-20(25)12-10-19/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMYZXUNKJIMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-chlorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

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